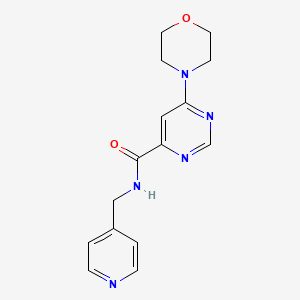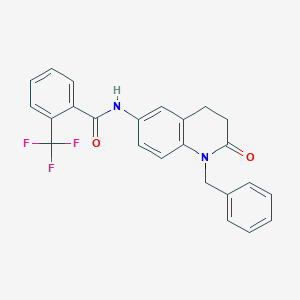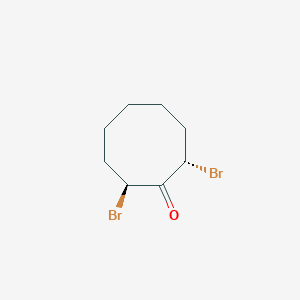![molecular formula C10H7ClF3NO B2421712 N-[4-chloro-2-(trifluorométhyl)phényl]prop-2-ènamide CAS No. 1156229-29-6](/img/structure/B2421712.png)
N-[4-chloro-2-(trifluorométhyl)phényl]prop-2-ènamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a prop-2-enamide functional group
Applications De Recherche Scientifique
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
4-chloro-2-(trifluoromethyl)aniline+acryloyl chloride→N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide
Industrial Production Methods
Industrial production methods for N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide oxide.
Reduction: Formation of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamine.
Substitution: Formation of N-[4-substituted-2-(trifluoromethyl)phenyl]prop-2-enamide.
Mécanisme D'action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-nitrophenyl)acetamide
- 4-chloro-2-(trifluoromethyl)aniline
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the presence of both chloro and trifluoromethyl groups on the phenyl ring and the prop-2-enamide functional group. These features confer distinct chemical reactivity and potential biological activities compared to similar compounds.
Propriétés
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO/c1-2-9(16)15-8-4-3-6(11)5-7(8)10(12,13)14/h2-5H,1H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSPDNNCMNMXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxyethyl]benzoic acid](/img/structure/B2421631.png)

![2-[4-(4-fluorophenyl)-1H-pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)





![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)

![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)

![4-methoxy-N-[(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2421650.png)

